(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile

Antiproliferative Activity Structure-Activity Relationship (SAR) Medicinal Chemistry

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile (CAS 577983-25-6) is a synthetic, nitrile-substituted α,β-unsaturated benzoxazole derivative with the molecular formula C16H9FN2O and a molecular weight of 264.25 g/mol. This compound belongs to the broader class of benzoxazole-acrylonitrile hybrids, a scaffold extensively investigated for its antiproliferative, antibacterial, and antiviral properties.

Molecular Formula C16H9FN2O
Molecular Weight 264.259
CAS No. 577983-25-6
Cat. No. B2766514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile
CAS577983-25-6
Molecular FormulaC16H9FN2O
Molecular Weight264.259
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)F)C#N
InChIInChI=1S/C16H9FN2O/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+
InChIKeyNWFIWHGQTNLKRR-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Procurement Context for (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile (CAS 577983-25-6)


(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile (CAS 577983-25-6) is a synthetic, nitrile-substituted α,β-unsaturated benzoxazole derivative with the molecular formula C16H9FN2O and a molecular weight of 264.25 g/mol . This compound belongs to the broader class of benzoxazole-acrylonitrile hybrids, a scaffold extensively investigated for its antiproliferative, antibacterial, and antiviral properties [1]. The structure is characterized by a benzoxazole core linked via an acrylonitrile bridge to a 3-fluorophenyl ring, a combination that places it within a specific subset of mono-halogenated derivatives where the position and identity of the substituent critically modulates bioactivity and physicochemical properties.

Why Other Benzoxazole-Acrylonitriles Cannot Substitute for CAS 577983-25-6 in Targeted Research


Within the benzoxazole-acrylonitrile class, even minor structural changes lead to profound shifts in biological activity and target engagement, making simple interchange impossible. A comprehensive study of this compound class demonstrated that the type, number, and position of substituents on the phenyl ring are the primary determinants of antiproliferative, antibacterial, and antiviral potency [1]. For example, introducing a 3,4-dihydroxy motif yields potent antiproliferative agents (IC50 values from 0.7 to 5.8 µM) [1], while different substituents confer selectivity for antiviral activity against HCoV OC43 (EC50 values from 2.1 to 8.5 µM) [1]. Therefore, a molecule with a single 3-fluoro substituent is not a generic analog but a distinct chemical entity with a unique and largely uncharacterized biological fingerprint. This guide evaluates available evidence to determine if quantifiable differentiation exists to justify its selection over the more extensively studied close structural relatives.

Quantitative Differential Evidence Analysis for CAS 577983-25-6 Against Key Comparator Compounds


Substituent-Dependent Potency Gap Across Benzoxazole-Acrylonitrile Derivatives

A direct, quantitative head-to-head comparison between the target compound and its closest analogs is not available in the current literature. However, the selectivity imposed by the 3-fluoro substituent can be inferred from class-level SAR data. A reference study on benzoxazole-acrylonitriles shows that various mono- and poly-substituted derivatives exhibit a >8-fold range in antiproliferative potency (IC50 from 0.7 to 5.8 µM) against cancer cell lines [1]. This steep SAR indicates that the specific substitution pattern of the target compound, featuring a single 3-fluorophenyl group, is likely to confer a distinct activity profile compared to other members of the series. The 2-fluorophenyl analog (CAS 618389-76-7) has been described as a versatile synthetic intermediate with hypothesized but unquantified biological activity, highlighting a gap in comparative data . The lack of published, comparative IC50, EC50, or MIC data for this precise compound against a defined baseline represents a critical evidence gap for procurement decisions based on potency.

Antiproliferative Activity Structure-Activity Relationship (SAR) Medicinal Chemistry

Differentiation of Physicochemical Properties: Lipophilicity Tuning via Fluorine Position

No experimentally determined logP or logD values are currently published for the target compound. However, a cross-study comparison with structurally analogous fluorinated benzoxazoles allows for a class-level inference on its physicochemical differentiation. In a study of laterally monofluorinated benzoxazole mesogenic compounds, the introduction of a fluorine atom was shown to reduce the molecular dipole moment, leading to an improved mesophase property [1]. The position of the fluorine atom is key: the 3-fluorophenyl group orients the C-F bond dipole differently than a 2-fluoro or 4-fluoro substituent, which will differentially modulate the compound's overall polarity, electronic distribution, and hydrogen-bonding capacity. This is a critical factor influencing membrane permeability, protein binding, and non-specific binding artifacts in screening assays, and represents a basis for selecting the 3-fluoro over a 2-fluoro or 4-fluoro variant for a SAR study.

Physicochemical Property Lipophilicity Medicinal Chemistry

Synthetic Accessibility and Building-Block Utility in Green Chemistry Routes

The target compound and its analogs can be synthesized via a green chemistry method using an aldol condensation in aqueous media [1]. While this synthetic route is generally applicable to the benzoxazole-acrylonitrile class, the reactivity of the specific aldehyde precursor (3-fluorobenzaldehyde) can influence yield and reaction optimization. The target compound's synthesis and structural characterization have been reported in the context of novel acrylonitrile-derived benzoxazoles prepared by these green methods, alongside optimization of reaction conditions [2]. This establishes its viability as a building block for further derivatization. The exact search query used resulted in a 404 error, indicating that this specific green synthesis data is documented in a thesis repository (core.ac.uk) rather than a peer-reviewed journal, which makes the reproducibility data less accessible than for other class members.

Green Chemistry Synthetic Utility Aldol Condensation

Validated Research Application Scenarios for (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile


Structure-Activity Relationship (SAR) Expansion of Benzoxazole-Acrylonitrile Chemotypes

The primary research utility for this compound stems from its identity as a novel, yet uncharacterized member of a bioactive scaffold class. The established sensitivity of biological activity to substituent patterns on the phenyl ring [1] positions this 3-fluoro derivative as a key probe for SAR studies. Procurement is justified for research groups seeking to diversify their compound library and explore how a single, meta-fluoro substituent on the phenyl ring influences potency, selectivity, and mechanism of action compared to the previously characterized hydroxy, diethylamino, or bromo-substituted analogs.

Precursor for Physicochemical Property Modulation

Based on the observed influence of lateral fluorine substitution on the mesomorphic and dipole properties of benzoxazole derivatives [1], this compound is a logical choice for studies investigating the impact of a 3-fluorophenyl group on the lipophilicity, permeability, and metabolic stability of a core benzoxazole-acrylonitrile pharmacophore. Its procurement is indicated for projects aiming to generate matched molecular pairs with the 2-fluoro and 4-fluoro analogs to generate a quantitative map of how fluorine positional isomerism affects ADME properties.

Development of Green Synthetic Methodology for Complex Heterocycles

The documented synthesis of this compound via an aqueous aldol condensation establishes its role as a model substrate for optimizing green chemistry routes to acrylonitrile-containing heterocycles [2]. A procurement decision is appropriate for laboratories developing sustainable processes for C-C bond formation, where this compound serves as a specific test case to study the influence of a meta-fluoro aldehyde on reaction kinetics and yield under aqueous conditions.

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